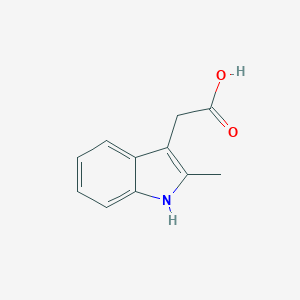

2-Methylindole-3-acetic acid

Vue d'ensemble

Description

2-Methylindole-3-acetic acid is a derivative of indole-3-acetic acid, a well-known plant growth regulator. This compound plays a significant role in promoting plant growth by inducing cell division and cell elongation . Indole derivatives, including this compound, are important due to their diverse biological activities and applications in various fields.

Méthodes De Préparation

The synthesis of 2-methylindole-3-acetic acid can be achieved through several methods. One common synthetic route involves the reaction of 2-methylindole with chloroacetic acid under basic conditions. This reaction typically requires a base such as potassium carbonate and is carried out in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis of Ester Derivatives

2-Me-IAA esters are hydrolyzed enzymatically or chemically to release bioactive IAA:

- Enzymatic Hydrolysis : Arabidopsis MES17 esterase hydrolyzes methyl 2-Me-IAA ester (Kₘ = 13 μM, kₐₜₐₜ = 0.18 s⁻¹) .

- Chemical Hydrolysis : Saponification with NaOH/EtOH (90°C, 2 hr) yields 2-Me-IAA .

Biological Relevance : Hydrolysis regulates auxin activity in plants .

Deuteration via Acid-Catalyzed H/D Exchange

Deuterium labeling occurs under acidic conditions:

- Reactants : 2-Me-IAA + CD₃OD/D₂O.

- Catalyst : 9.7 wt% H₂SO₄.

- Conditions : 60–90°C for 20–110 hr.

- Deuteration Sites :

Position % D Incorporation C2-CH₃ 95% C4–C7 76–91%

Application : Facilitates isotopic tracing in plant hormone studies .

Coupling Reactions and Functionalization

The acetic acid moiety and indole ring enable diverse derivatizations:

- Esterification : Reacts with diazomethane (CH₂N₂) to form methyl esters .

- Amide Formation : Coupling with amines (e.g., EDC/NHS) produces bioactive conjugates .

- Electrophilic Substitution : Halogenation at C5/C6 positions using Br₂/Fe .

Example :

Oxidative Degradation

2-Me-IAA undergoes oxidation under stress conditions:

- ROS-Mediated Degradation : Generates oxindole derivatives via peroxidase/H₂O₂ systems .

- Photodegradation : UV exposure (λ = 254 nm) cleaves the indole ring, forming quinoline analogs .

Stability : Decomposes at 198–204°C .

Biological Activity Modulation

Structural modifications alter auxin-like activity:

- 2-Alkyl Substitution :

Substituent Relative Activity (vs IAA) -CH₃ 45% -C₂H₅ 12%

Comparative Reactivity Table

Applications De Recherche Scientifique

2-Methylindole-3-acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

Biology: This compound is studied for its role in plant growth regulation and its potential effects on plant physiology.

Mécanisme D'action

The mechanism of action of 2-methylindole-3-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it promotes growth by inducing cell division and elongation. This is achieved through its interaction with plant hormone receptors and the activation of signaling pathways that regulate gene expression and cellular processes .

Comparaison Avec Des Composés Similaires

2-Methylindole-3-acetic acid can be compared with other similar compounds, such as:

Indole-3-acetic acid: The parent compound, which also acts as a plant growth regulator.

Methyl indole-3-acetate: A methyl ester derivative of indole-3-acetic acid, used in similar applications.

5-Methoxy-2-methyl-3-indoleacetic acid: Another derivative with potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other indole derivatives .

Activité Biologique

2-Methylindole-3-acetic acid (2-Me-IAA) is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone involved in various physiological processes. This article explores the biological activity of 2-Me-IAA, including its effects on plant growth, microbial interactions, and potential applications in agriculture and medicine.

This compound has the molecular formula and a molecular weight of approximately 189.21 g/mol. Its structure is characterized by an indole ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 3-position, which influences its biological activity.

Biological Activity in Plants

Auxin Activity

Research indicates that 2-Me-IAA exhibits auxin-like activity, influencing plant growth and development. It has been shown to promote root elongation and influence cell division in various plant species, similar to IAA. For example, studies on Arabidopsis thaliana demonstrated that 2-Me-IAA could stimulate root growth when applied exogenously, although its potency may vary compared to IAA itself .

Mechanism of Action

The mechanism through which 2-Me-IAA operates involves interaction with auxin receptors and subsequent activation of gene expression related to growth processes. Its effects are often mediated through the regulation of auxin-responsive genes, which are critical for root development and response to environmental stimuli .

Microbial Interactions

Microbial Degradation

The degradation pathways of indole derivatives, including 2-Me-IAA, have been studied extensively. Microbial communities can metabolize 2-Me-IAA through various pathways, leading to the production of metabolites like 3-methylindole. This transformation is facilitated by specific bacterial strains found in environments such as ruminant digestive systems .

| Microbial Species | Degradation Products |

|---|---|

| Pseudomonas putida | Catechol, Salicylic Acid |

| Clostridium sp. | 3-Methylindole |

| Rhizobium phaseoli | Indole-3-methanol |

These microbial interactions not only highlight the ecological role of 2-Me-IAA but also suggest potential applications in bioremediation and agricultural practices where microbial metabolism can enhance nutrient cycling.

Case Studies

-

Impact on Plant Growth

A study investigated the effects of varying concentrations of 2-Me-IAA on Arabidopsis thaliana. Results indicated that lower concentrations (10^-6 M) promoted significant root elongation compared to control groups without treatment. Higher concentrations (10^-4 M) resulted in inhibitory effects, suggesting a dose-dependent response similar to that observed with IAA . -

Microbial Synergy in Biofilm Formation

In a study focusing on polymicrobial interactions, it was found that co-cultures of Candida tropicalis, Escherichia coli, and Serratia marcescens exhibited enhanced biofilm formation when exposed to increased levels of IAA and its derivatives, including 2-Me-IAA. This suggests that these compounds may play a role in microbial communication and biofilm stability .

Applications

Agricultural Use

Due to its auxin-like properties, 2-Me-IAA has potential applications as a plant growth regulator. Its ability to stimulate root development can be beneficial in enhancing crop yield and resilience against environmental stressors.

Medicinal Potential

Research into the pharmacological properties of indole derivatives suggests that compounds like 2-Me-IAA may exhibit anti-inflammatory or anticancer activities due to their structural similarities with known therapeutic agents . Further studies are needed to explore these potentials comprehensively.

Propriétés

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9(6-11(13)14)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNNHJVSQUUHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343337 | |

| Record name | 2-Methylindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-43-2 | |

| Record name | 2-Methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.